molecular formula C19H14N4O6 B2885095 (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 851094-54-7

(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2885095
CAS No.: 851094-54-7
M. Wt: 394.343
InChI Key: ACZYPRMUQVMXFK-QPJJXVBHSA-N
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Description

(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a high-purity chemical reagent designed for pharmaceutical research and development. This specialized compound features a unique molecular architecture that combines a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin system and a distinctive (2E)-3-(3-nitrophenyl)prop-2-enamide moiety. The presence of these pharmacologically relevant substructures makes it particularly valuable as a key intermediate in medicinal chemistry programs and drug discovery initiatives. Researchers can utilize this compound as a molecular scaffold for developing novel therapeutic agents, with potential applications across multiple disease domains. The electron-withdrawing nitro group and extended conjugated system suggest potential bioactivity worth investigating in various biochemical contexts. This product is provided exclusively for research purposes in laboratory settings and is not intended for human or animal use. All research should be conducted in compliance with applicable laws and regulations governing chemical substances.

Properties

IUPAC Name

(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6/c24-17(7-4-12-2-1-3-14(10-12)23(25)26)20-19-22-21-18(29-19)13-5-6-15-16(11-13)28-9-8-27-15/h1-7,10-11H,8-9H2,(H,20,22,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZYPRMUQVMXFK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_4

This compound is categorized under the cinnamamides and secondary carboxamides. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.

1. Enzyme Inhibition

Research has demonstrated that derivatives of oxadiazole, including compounds similar to this compound, exhibit significant enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with oxadiazole rings have shown promising results in inhibiting AChE. For instance, derivatives were screened for their ability to inhibit AChE with IC50 values indicating moderate to high activity . This suggests potential applications in treating Alzheimer's disease through cholinergic modulation.
  • α-glucosidase Inhibition : The compound was also evaluated for its α-glucosidase inhibitory potential. Inhibitors of this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM). Studies indicated that certain derivatives displayed competitive inhibition against α-glucosidase .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The introduction of electron-withdrawing groups (EWGs) such as nitro groups significantly enhances the cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)
17aMCF-70.65
17bHeLa2.41

These findings suggest that modifications to the oxadiazole structure can lead to increased potency against cancer cells .

3. Antioxidant Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways . Such properties are beneficial for developing therapeutics aimed at diseases related to oxidative damage.

Case Study 1: AChE Inhibition

In a study evaluating various oxadiazole derivatives for AChE inhibition, it was found that compounds with specific substituents on the aromatic rings exhibited enhanced binding affinities. The study utilized molecular docking techniques to elucidate the interaction mechanisms between these compounds and the enzyme active sites .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of synthesized oxadiazole derivatives were tested against different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that modifications such as adding nitro groups significantly increased cytotoxicity. These compounds were further analyzed for their effects on cell cycle progression and apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole + Benzodioxin 3-Nitrophenyl propenamide (E-config) Not explicitly reported -
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 1,3,4-Oxadiazole + Benzodioxin 3-Trifluoromethylbenzamide Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM)
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Imidazole + Benzodioxin + Pyridine Pyridinyl-imidazole Treg cell differentiation inhibition
AMG 9810 ((2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(tert-butyl)phenyl]prop-2-enamide) Propenamide + Benzodioxin 4-(tert-Butyl)phenyl TRPV1 antagonist
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole + Benzodioxin Varied phenyl sulfanyl groups Antibacterial (MIC: 4–16 µg/mL)
Key Observations:

Oxadiazole-Benzodioxin Core : The target compound shares the 1,3,4-oxadiazole-benzodioxin core with compounds 19 () and the acetamide derivatives in . This core is associated with enzyme inhibition (e.g., Ca²⁺/calmodulin) and antibacterial activity .

Pharmacological Targets : While D4476 () and AMG 9810 () target immune cells and TRPV1 receptors, respectively, oxadiazole-benzodioxin derivatives () focus on enzyme inhibition or antibacterial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of 1,3,4-oxadiazole precursors with substituted acryloyl chlorides. Key steps require precise temperature control (e.g., reflux in anhydrous solvents like THF or DMF) and stoichiometric optimization of coupling agents. For example, intermediates like 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine can be prepared via cyclization of thiosemicarbazides with carbon disulfide under basic conditions . Monitoring reaction progress via HPLC and NMR ensures purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and bond angles, particularly for the (2E)-configured enamide moiety . Spectroscopic techniques like 1^1H/13^13C NMR and FT-IR validate functional groups (e.g., nitrophenyl C=O stretch at ~1680 cm1^{-1}) . Computational methods (DFT/B3LYP) predict electronic properties such as HOMO-LUMO gaps, which correlate with photostability and reactivity .

Q. What are the common chemical reactions involving the 1,3,4-oxadiazole and nitro groups in this compound?

  • Methodological Answer : The oxadiazole ring undergoes nucleophilic substitution at the 2-position, while the nitro group participates in reduction (e.g., catalytic hydrogenation with Pd/C to amine) or electrophilic aromatic substitution. For example, the nitro group can be reduced to an amine under H2_2/Ni conditions, enabling further derivatization . Reactivity studies should employ TLC and mass spectrometry to track intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • Methodological Answer : Integrated computational workflows (e.g., molecular docking, MD simulations) predict binding affinities to biological targets like kinases or enzymes. For photophysical properties (e.g., fluorescence), TD-DFT calculations optimize π-conjugation in the benzodioxin-oxadiazole system . Solvent effects are modeled using COSMO-RS to assess solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer : Systematic substitution of the benzodioxin, oxadiazole, and nitrophenyl moieties is performed. For example:

  • Replace the 3-nitrophenyl group with 4-cyano or 4-methoxy variants to assess electronic effects.
  • Modify the benzodioxin ring with halogen substituents (e.g., Cl, F) to study steric and hydrophobic interactions.
    Bioactivity is tested via in vitro assays (e.g., enzyme inhibition, cytotoxicity), with statistical analysis (ANOVA) to identify significant trends .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., enamide C=C vs. DFT predictions) are addressed by refining computational parameters (e.g., basis sets, solvent models) and validating with high-resolution XRD (R-factor < 5%). SHELXL’s TWIN/BASF commands can model twinning or disorder in crystals . Comparative studies using multiple software (e.g., Gaussian vs. ORCA) ensure robustness .

Q. How can pharmacophore modeling identify potential biological targets for this compound?

  • Methodological Answer : Pharmacophore features (e.g., hydrogen bond acceptors from oxadiazole, hydrophobic regions from benzodioxin) are mapped using tools like Schrödinger’s Phase. Virtual screening against databases (e.g., ChEMBL, PDB) prioritizes targets like COX-2 or EGFR kinases. MD simulations (50 ns) validate binding stability . Experimental validation via SPR or ITC quantifies binding constants .

Q. What experimental design principles mitigate data variability in SAR or synthesis studies?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize batch-to-batch variability. For bioassays, orthogonal assays (e.g., fluorescence-based and colorimetric) cross-validate activity. Statistical tools like PCA or PLS-R identify confounding variables (e.g., solvent purity) .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

  • Methodological Answer : Continuous-flow reactors enable precise control of exothermic steps (e.g., nitro group reductions) with inline IR monitoring. For example, Swern oxidation analogs can be adapted for flow systems to enhance yield (>80%) and reduce side products . DOE-driven optimization identifies critical parameters (residence time, mixing efficiency) .

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